Cas no 2153-13-1 (4-(2-aminopyrimidin-4-yl)aminobenzene-1-sulfonamide)

4-(2-aminopyrimidin-4-yl)aminobenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- Nsc135784
- 4-[(2-aminopyrimidin-4-yl)amino]benzenesulfonamide
- 2-(2-amino-pyrimidin-4-ylamino)-benzoic acid
- 4-(2-amino-pyrimidin-4-yl)-benzenesulfonamide
- AC1L1UCP
- ANTHRANILIC ACID, N-(6-(2-AMINOPYRIMIDINYL))-
- BRN 0216806
- CTK7E1210
- N-(2-amino-pyrimidin-4-yl)-anthranilic acid
- N-(2-Amino-pyrimidin-4-yl)-anthranilsaeure
- N-(2-amino-pyrimidin-4-yl)-sulfanilic acid amide
- N-(2-Amino-pyrimidin-4-yl)-sulfanilsaeure-amid
- N-(6-(2-Aminopyrimidinyl))anthranilic acid
- Oprea1_327920
- SureCN1650216
- 4-(2-aminopyrimidin-4-yl)aminobenzene-1-sulfonamide
- NCI135784
- NSC 135784
- 4-((2-Aminopyrimidin-4-yl)amino)benzenesulfonamide
- NCIStruc2_000899
- Q27252300
- CHEMBL6633
- CCG-38281
- NCGC00014345-02
- SULFANILAMIDE, N4-(2-AMINO-4-PYRIMIDINYL)-
- SCHEMBL3791868
- NSC683526
- BDBM10873
- NCGC00097454-01
- BENZENESULFONAMIDE, 4-((2-AMINO-4-PYRIMIDINYL)AMINO)-
- NCIStruc1_000852
- PD129783
- 2153-13-1
- 1DW8U29X8S
- UNII-1DW8U29X8S
- 4-[(2-aminopyrimidin-4-yl)amino]benzene-1-sulfonamide
- AKOS030546962
- NCGC00014345
- EN300-24853
- Oprea1_770349
- aromatic/heteroaromatic sulfonamide 18
- NSC-135784
- 4-((2-amino-4-pyrimidinyl)amino)benzenesulfonamide
- NCI60_000801
- DTXSID40944136
- 4-[(2-Imino-1,2-dihydropyrimidin-4-yl)amino]benzene-1-sulfonamide
- 1350283-39-4
-
- MDL: MFCD00023254
- Inchi: InChI=1S/C10H11N5O2S/c11-10-13-6-5-9(15-10)14-7-1-3-8(4-2-7)18(12,16)17/h1-6H,(H2,12,16,17)(H3,11,13,14,15)
- InChI Key: QOAXQANKSMHFKJ-UHFFFAOYSA-N
- SMILES: C1=CC(=CC=C1NC2=NC(=NC=C2)N)S(=O)(=O)N
Computed Properties
- Exact Mass: 265.06353
- Monoisotopic Mass: 265.06334578g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 361
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 132Ų
Experimental Properties
- PSA: 123.99
4-(2-aminopyrimidin-4-yl)aminobenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-35416-10.0g |
4-[(2-aminopyrimidin-4-yl)amino]benzene-1-sulfonamide |
2153-13-1 | 10.0g |
$1224.0 | 2023-02-13 | ||
Enamine | EN300-35416-5.0g |
4-[(2-aminopyrimidin-4-yl)amino]benzene-1-sulfonamide |
2153-13-1 | 5.0g |
$825.0 | 2023-02-13 | ||
Enamine | EN300-24853-2.5g |
4-[(2-aminopyrimidin-4-yl)amino]benzene-1-sulfonamide |
2153-13-1 | 95% | 2.5g |
$558.0 | 2024-06-19 | |
Enamine | EN300-35416-0.05g |
4-[(2-aminopyrimidin-4-yl)amino]benzene-1-sulfonamide |
2153-13-1 | 0.05g |
$64.0 | 2023-02-13 | ||
Enamine | EN300-35416-2.5g |
4-[(2-aminopyrimidin-4-yl)amino]benzene-1-sulfonamide |
2153-13-1 | 2.5g |
$558.0 | 2023-02-13 | ||
Enamine | EN300-24853-0.1g |
4-[(2-aminopyrimidin-4-yl)amino]benzene-1-sulfonamide |
2153-13-1 | 95% | 0.1g |
$73.0 | 2024-06-19 | |
Enamine | EN300-24853-0.5g |
4-[(2-aminopyrimidin-4-yl)amino]benzene-1-sulfonamide |
2153-13-1 | 95% | 0.5g |
$197.0 | 2024-06-19 | |
Enamine | EN300-24853-10g |
4-[(2-aminopyrimidin-4-yl)amino]benzene-1-sulfonamide |
2153-13-1 | 10g |
$1224.0 | 2023-09-15 | ||
Enamine | EN300-35416-0.25g |
4-[(2-aminopyrimidin-4-yl)amino]benzene-1-sulfonamide |
2153-13-1 | 0.25g |
$103.0 | 2023-02-13 | ||
Enamine | EN300-24853-0.05g |
4-[(2-aminopyrimidin-4-yl)amino]benzene-1-sulfonamide |
2153-13-1 | 95% | 0.05g |
$46.0 | 2024-06-19 |
4-(2-aminopyrimidin-4-yl)aminobenzene-1-sulfonamide Related Literature
-
1. Synthesis and characterisation of the aminocarbene complexes [(η5-C5H5)Fe(CO)(PPh3){C(NHR2)(CH2R1)}]+BF4 – [R1?=?H, Me or Pr; R2?=?H, Me, Et, CHMe2, CH2Ph, CH(Me)Ph, CH2CHCH2 or CH2CH2OH]Stephen G. Davies,Alison J. Edwards,Simon Jones,Michael R. Metzler,Kazuo Yanada,Reiko Yanada – [R1?=?H Me or Pr; R2?=?H Me Et CHMe2 CH2Ph CH(Me)Ph CH2CHCH2 or CH2CH2OH]. Stephen G. Davies Alison J. Edwards Simon Jones Michael R. Metzler Kazuo Yanada Reiko Yanada J. Chem. Soc. Dalton Trans. 1998 1587
Additional information on 4-(2-aminopyrimidin-4-yl)aminobenzene-1-sulfonamide
Recent Advances in the Study of 4-(2-aminopyrimidin-4-yl)aminobenzene-1-sulfonamide (CAS: 2153-13-1)
The compound 4-(2-aminopyrimidin-4-yl)aminobenzene-1-sulfonamide (CAS: 2153-13-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative, characterized by its unique aminopyrimidine moiety, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate. Recent research has focused on its role as a kinase inhibitor, with particular emphasis on its ability to modulate key signaling pathways involved in cancer and inflammatory diseases.
A study published in the Journal of Medicinal Chemistry (2023) explored the structural optimization of 4-(2-aminopyrimidin-4-yl)aminobenzene-1-sulfonamide to enhance its selectivity and potency against specific kinase targets. The researchers employed a combination of molecular docking and structure-activity relationship (SAR) analysis to identify key modifications that improve binding affinity. The results demonstrated that introducing hydrophobic substituents at the sulfonamide group significantly enhanced the compound's inhibitory activity against the target kinases, with IC50 values in the low nanomolar range.
In another recent investigation, the compound's potential as an anti-inflammatory agent was evaluated. The study, published in Bioorganic & Medicinal Chemistry Letters (2023), revealed that 4-(2-aminopyrimidin-4-yl)aminobenzene-1-sulfonamide effectively suppresses the production of pro-inflammatory cytokines by inhibiting the NF-��B pathway. In vitro assays using human macrophages showed a dose-dependent reduction in TNF-α and IL-6 levels, suggesting its potential utility in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
Pharmacokinetic studies have also been conducted to assess the compound's drug-like properties. A 2023 report in Drug Metabolism and Disposition highlighted that 4-(2-aminopyrimidin-4-yl)aminobenzene-1-sulfonamide exhibits favorable oral bioavailability and metabolic stability in preclinical models. The compound demonstrated a half-life of approximately 6 hours in rodent plasma, with minimal formation of toxic metabolites. These findings support its further development as a potential oral therapeutic agent.
Despite these promising results, challenges remain in the clinical translation of 4-(2-aminopyrimidin-4-yl)aminobenzene-1-sulfonamide. A recent review in Expert Opinion on Drug Discovery (2024) pointed out the need for more comprehensive toxicity studies and formulation optimization to address issues related to solubility and tissue distribution. Ongoing research is focused on developing prodrug strategies and nanoparticle-based delivery systems to overcome these limitations and enhance the compound's therapeutic index.
In conclusion, 4-(2-aminopyrimidin-4-yl)aminobenzene-1-sulfonamide (CAS: 2153-13-1) represents a promising scaffold for the development of novel kinase inhibitors and anti-inflammatory agents. Recent studies have provided valuable insights into its structure-activity relationships, biological effects, and pharmacokinetic properties. Further optimization and preclinical evaluation are warranted to fully realize its therapeutic potential in various disease contexts.
2153-13-1 (4-(2-aminopyrimidin-4-yl)aminobenzene-1-sulfonamide) Related Products
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)




